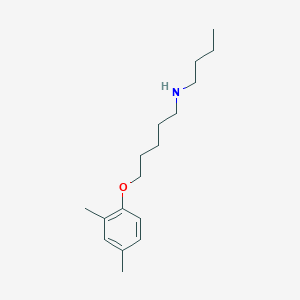![molecular formula C23H34ClN B5217257 1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as MPHP or MDPHP. This compound belongs to the class of synthetic cathinones, which are known to have stimulant properties. The chemical structure of MPHP makes it a potential candidate for research in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of MPHP involves the inhibition of dopamine reuptake, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant properties of MPHP. Additionally, MPHP has been shown to have an affinity for the serotonin transporter, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
MPHP has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause hyperthermia. Additionally, MPHP has been shown to increase locomotor activity and induce stereotypy in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPHP in lab experiments include its strong affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related disorders. Additionally, MPHP has been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for studying anxiety and depression. The limitations of using MPHP in lab experiments include its potential for abuse and its adverse effects on the cardiovascular system.
Direcciones Futuras
There are several future directions for research on MPHP. One potential direction is to study its potential therapeutic applications in the treatment of Parkinson's disease. Additionally, further research is needed to understand the anxiolytic and antidepressant properties of MPHP and to determine its potential as a treatment for anxiety and depression. Finally, more research is needed to understand the potential adverse effects of MPHP on the cardiovascular system and to develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of MPHP involves the reaction between 1-adamantanecarboxylic acid and 4-methylphenylmagnesium bromide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
MPHP has been studied extensively for its potential therapeutic applications. It has been found to have a strong affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, MPHP has been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression.
Propiedades
IUPAC Name |
1-[[3-(4-methylphenyl)-1-adamantyl]methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N.ClH/c1-18-5-7-21(8-6-18)23-14-19-11-20(15-23)13-22(12-19,16-23)17-24-9-3-2-4-10-24;/h5-8,19-20H,2-4,9-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMTZDKHRAIUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN5CCCCC5.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-Methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)

![2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)
![2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5217202.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5217211.png)
![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B5217238.png)


![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)